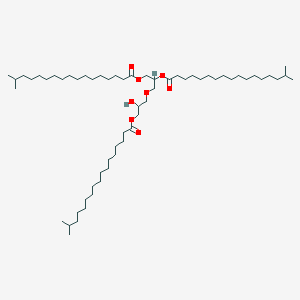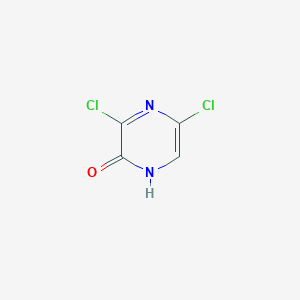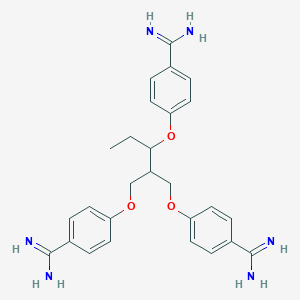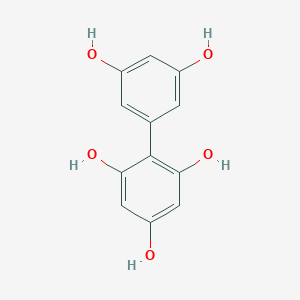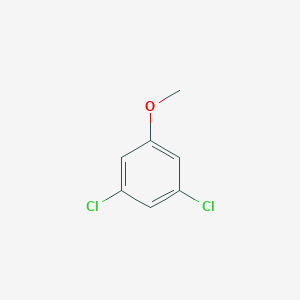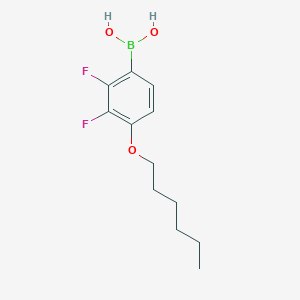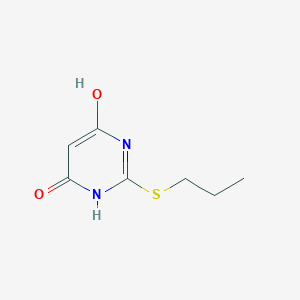
2-(Propylthio)pyrimidine-4,6-diol
概要
説明
2-(Propylthio)pyrimidine-4,6-diol, also known as PTP-diol, is a novel small molecule that has recently gained an increased interest in the scientific community due to its potential applications in a variety of fields. PTP-diol is a derivative of the pyrimidine-4,6-diol (PD) class of small molecules, and is a sulfur-containing molecule with a number of unique properties. PTP-diol has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and drug delivery.
科学的研究の応用
Fluorosolvatochromic Properties and Sensor Applications : Pyrimidine derivatives, such as 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, exhibit strong fluorosolvatochromic properties. These properties indicate potential applications as polarity or proton sensors due to their intramolecular charge transfer characteristics (Muraoka, Obara, & Ogawa, 2016).
Metal Ion Detection : Certain pyrimidine derivatives like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been shown to have high binding constants and potential for sensory applications. These compounds can detect metal ions such as Zn2+, Sn2+, and Ca2+ in aqueous solutions (Hadad et al., 2013).
Synthesis of Drug-Like Molecules : An efficient method for synthesizing drug-like small molecules using 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines has been developed. This method offers eco-friendly handling, mild reaction conditions, and reduced hazardous solvent use (Rao, Reddy, Nagaraju, & Maddila, 2021).
Synthesis of Bioactive Pyrimidines : A method for synthesizing 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using triorganoindium compounds has been demonstrated. This method is efficient and versatile, enabling the synthesis of various non-symmetrical pyrimidines with potential bioactive properties (Martínez et al., 2012).
Charge Transfer Materials : Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives show their potential as better hole and electron transfer materials than current materials, due to optimized electronic, photophysical, and charge transfer properties (Irfan, 2014).
Identification of Genotoxic Impurities : A developed LC-QTOF-MS/MS method effectively identifies and quantifies low levels of genotoxic impurity 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API (Moorthy, Ali, & Reddy, 2022).
Synthetic Intermediate for 2-Thiomethylpyrimidines : A novel, easy-to-prepare synthetic intermediate for 4,6-disubstituted 2-thiomethylpyrimidines has been presented, enabling rapid transformation into desired compounds under mild conditions with moderate to excellent yields in a one-pot procedure (Thomann, Eberhard, Allegretta, Empting, & Hartmann, 2015).
Safety and Hazards
The safety data sheet for 2-(Propylthio)pyrimidine-4,6-diol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
作用機序
Target of Action
The primary target of 2-(Propylthio)pyrimidine-4,6-diol is the P2Y12 receptor . This compound is an intermediate in the synthesis of Ticagrelor , a well-known dual ADP receptor inhibitor . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clotting and wound healing .
Mode of Action
This compound interacts with its target, the P2Y12 receptor, through a series of biochemical reactions. The synthesis of Ticagrelor involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the construction of a triazole compound via a diazotization reaction . This process results in a compound that can inhibit the P2Y12 receptor, thereby preventing platelet aggregation .
Biochemical Pathways
The action of this compound affects the biochemical pathway of platelet aggregation. By inhibiting the P2Y12 receptor, this compound prevents the binding of ADP to the receptor, a key step in the aggregation of platelets . This disruption of the pathway leads to a decrease in blood clot formation.
Pharmacokinetics
Ticagrelor exhibits rapid onset and offset effects, making it suitable for patients undergoing surgery
Result of Action
The result of the action of this compound, through its role in the synthesis of Ticagrelor, is the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation . By inhibiting platelet aggregation, this compound helps to prevent the formation of blood clots that can lead to these serious health events.
Action Environment
The action of this compound, like many other pharmaceutical compounds, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the synthesis process of Ticagrelor involves reactions that need to be carried out under specific conditions, such as certain temperatures and pH levels . Any changes in these environmental factors could potentially affect the efficacy and stability of the compound.
特性
IUPAC Name |
4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDANYQUROGPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395534 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145783-12-6 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are employed to detect and quantify 2-(Propylthio)pyrimidine-4,6-diol in drug substances?
A1: A novel LC-QTOF-MS/MS method has been developed for the trace-level identification and quantification of this compound in ticagrelor drug substance. [] This method utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry, offering high sensitivity and selectivity for detecting and quantifying this potential genotoxic impurity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






